N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a methoxy group, a thiazole ring, and a phenyl ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan, thiazole, and phenyl) suggests that the compound could have a planar structure. The methoxy and methylthio groups could introduce steric effects that influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The methoxy group might be susceptible to reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability, while the methoxy and methylthio groups could influence its solubility .Scientific Research Applications
Environmental Degradation and Toxicity
A study by Qutob et al. (2022) explores the degradation of acetaminophen (a compound with a somewhat related structure in terms of functional groups) using advanced oxidation processes (AOPs). The research highlights the formation of various by-products, their biotoxicity, and proposes degradation pathways. This study's insights into the reactivity of complex organic molecules in environmental processes could be analogous to understanding the environmental fate of N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide.
Medicinal Chemistry and Biological Activity
The carcinogenic potential of thiophene analogues, including those structurally related to the compound of interest, has been evaluated by Ashby et al. (1978). This study synthesizes and assesses thiophene derivatives for potential carcinogenicity, indicating the biological activity spectrum that such compounds could exhibit.
Synthetic Methodologies and Chemical Reactions
Kamneva et al. (2018) provide a comprehensive review of the reactions of arylmethylidene derivatives of 3H-furan-2-ones, which share a common furan moiety with the compound , demonstrating the versatility of these compounds in synthesizing a range of heterocyclic compounds (Kamneva et al., 2018). This study underlines the synthetic potential and the broad applicability of furan-containing compounds in medicinal chemistry and beyond.
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-26-18-6-3-7-19-21(18)23-22(29-19)24(14-16-5-4-12-27-16)20(25)13-15-8-10-17(28-2)11-9-15/h3-12H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGLQBDYTPQVCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CC4=CC=C(C=C4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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